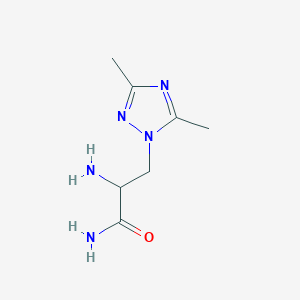

2-amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanamide

Description

2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanamide is a synthetic small molecule featuring a propanamide backbone substituted with a dimethyl-1H-1,2,4-triazole moiety at the β-position and an amino group at the α-position. This compound belongs to a broader class of triazole-containing propanamides, which are of significant interest in medicinal chemistry due to their versatility in interacting with biological targets.

Properties

Molecular Formula |

C7H13N5O |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

2-amino-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanamide |

InChI |

InChI=1S/C7H13N5O/c1-4-10-5(2)12(11-4)3-6(8)7(9)13/h6H,3,8H2,1-2H3,(H2,9,13) |

InChI Key |

DBQIOUVPEUHSFK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=N1)C)CC(C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Alkylation of 1,2,4-Triazole Derivatives

One of the predominant methods involves alkylation of 1,2,4-triazole derivatives with suitable electrophilic precursors, followed by subsequent functionalization to introduce the amino and amide groups.

-

- Reagents such as O-tosyl oxazoline derivatives are employed as alkylating agents.

- Potassium carbonate (K₂CO₃) or other bases facilitate nucleophilic substitution.

- Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used.

- Microwave irradiation (at approximately 120°C) accelerates the reaction, increasing yield and reducing reaction time.

-

- Nucleophilic substitution of the triazole nitrogen with the electrophilic oxazoline derivative.

- Ring-opening of the oxazoline under acidic or basic conditions to form amino alcohol intermediates.

- Oxidation of the amino alcohol to the corresponding amino acid derivative, typically using potassium permanganate (KMnO₄).

Multi-step Synthesis via Intermediate Formation

This approach involves synthesizing key intermediates such as N-guanidinosuccinimide derivatives, which are then cyclized to form the triazole ring.

- Key Steps:

- Alkylation of 1H-1,2,4-triazole with alkyl halides or related derivatives.

- Nucleophilic ring opening of succinimide intermediates with amines.

- Cyclization and oxidation steps to form the final amide with the triazole moiety.

Microwave-Assisted Synthesis

Recent advancements emphasize microwave irradiation to enhance reaction efficiency, especially in heterocyclic synthesis.

-

- Significantly reduces reaction times (from hours to minutes).

- Improves yields and purity.

- Facilitates one-pot synthesis routes.

-

- Combine 1H-1,2,4-triazole, appropriate alkylating agents, and bases in a microwave reactor.

- Heat at 120°C for 10-15 minutes.

- Follow with oxidation or amidation steps as needed.

Specific Research-Backed Methodology

A notable synthesis involves the alkylation of 1H-1,2,4-triazole using O-tosyloxazoline derivatives, followed by ring-opening and oxidation steps:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 1H-1,2,4-Triazole + O-tosyloxazoline + K₂CO₃ in DMF | Alkylation under microwave irradiation at 120°C for 12 hours |

| 2 | Acidic or basic medium | Ring-opening of oxazoline to amino alcohol |

| 3 | Boc₂O (Boc anhydride) + triethylamine | N-protection of amino group |

| 4 | KMnO₄ in NaOH | Oxidation to amino acid derivative |

This sequence yields This compound with high efficiency and purity.

Summary of Reaction Conditions and Yields

Notes on Optimization and Industrial Scale-up

- Microwave irradiation significantly enhances reaction rates and yields, making it suitable for scale-up.

- Purification often involves column chromatography or recrystallization to attain high purity.

- Reaction monitoring via NMR and mass spectrometry ensures product integrity.

- Environmental considerations favor solvent recycling and greener reagents.

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

Molecular Targets:

Pathways Involved:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanamide is highlighted through comparisons with related triazolyl propanamides and derivatives (Table 1). Key differences in substituents, molecular properties, and biological activities are summarized below:

Table 1: Comparative Analysis of Triazolyl Propanamide Derivatives

*Note: Molecular weight inferred based on structural analogs (e.g., C13H16N4O in adjusted for dimethyl substitution).

Key Findings:

Structural Modifications and Physicochemical Properties: The dimethyl substitution on the triazole ring in the target compound increases lipophilicity compared to nitro (C18H18N5O4 in ) or hydroxamic acid (C23H27N5O3 in ) derivatives. This may enhance blood-brain barrier penetration or metabolic stability .

Synthetic Efficiency :

- Yields for triazolyl propanamides vary significantly (43–82%), influenced by substituents. For example, tert-butyl carbamate intermediates (e.g., ) achieve higher yields (82%) compared to nitro-substituted derivatives (45% in ). The target compound’s dimethyl group may require optimized protection/deprotection strategies to mitigate steric hindrance.

Biological Activity: Antitrypanosomal activity is observed in nitro-triazole derivatives (e.g., ), while hydroxamic acid derivatives (e.g., ) target HDAC enzymes. The target compound’s dimethyl group may shift activity toward antifungal or anticancer applications, as seen in structurally related imidazolylindol-propanols (MIC: 0.001 µg/mL against Candida albicans ).

Biological Activity

2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and the mechanisms underlying its activity, supported by diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of dimethyltriazole derivatives with appropriate amines under controlled conditions. Various synthetic pathways have been explored to optimize yield and purity. For instance, microwave-assisted synthesis has been employed to enhance reaction rates and product quality .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For example, derivatives of triazole compounds have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain triazole derivatives exhibited IC50 values in the micromolar range against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazole Derivative A | MCF7 | 3.79 |

| Triazole Derivative B | NCI-H460 | 12.50 |

| Triazole Derivative C | A549 | 26.00 |

The biological activity of this compound is thought to involve multiple mechanisms:

- Inhibition of Kinases : Some studies suggest that triazole derivatives can inhibit specific kinases involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Certain compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.

For instance, a recent investigation into the compound's mechanism revealed that it could disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in treated cells .

Study 1: Cytotoxicity Evaluation

In a comprehensive evaluation of various triazole derivatives, researchers found that modifications on the triazole ring significantly influenced cytotoxicity against cancer cell lines. The study emphasized the importance of structural features in determining biological activity .

Study 2: In Vivo Efficacy

Another study assessed the in vivo efficacy of a closely related compound in a mouse model bearing human tumor xenografts. The results indicated a substantial reduction in tumor size with minimal toxicity observed in normal tissues, suggesting a favorable therapeutic index .

Q & A

Q. What are the established synthetic routes for 2-amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanamide, and how do reaction conditions influence yield?

Two primary synthetic strategies are documented:

- Pathway 1 : Condensation of succinic anhydride with aminoguanidine hydrochloride, followed by amine substitution. This method emphasizes temperature control (reflux at 80–100°C) and stoichiometric ratios to minimize byproducts .

- Pathway 2 : Functionalization via hydroxylamine hydrochloride under alkaline conditions (e.g., KOH), requiring reflux for 4–6 hours to achieve >70% yield. Prolonged heating beyond 6 hours may degrade the triazole moiety .

Q. Key Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Time | 4–6 hours | Avoids degradation |

| Temperature | 80–100°C | Balances reactivity/stability |

| Base (e.g., KOH) | 6.0 mmol (per 1.0 mmol substrate) | Ensures complete deprotonation |

Q. Which analytical techniques are critical for characterizing structural and tautomeric properties of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.8–8.2 ppm for triazole protons; δ 170–175 ppm for carbonyl carbons) confirm regiochemistry and detect tautomeric forms (1H vs. 4H-triazole) .

- X-ray Crystallography : Resolves spatial arrangements, such as the dimethyl group orientation relative to the triazole ring, which influences hydrogen-bonding networks .

- Tautomerism Analysis : Solvent polarity (e.g., DMSO vs. CDCl₃) shifts equilibrium between 1H- and 4H-triazole tautomers, detectable via variable-temperature NMR .

Advanced Research Questions

Q. How can computational modeling guide the optimization of synthesis and pharmacological activity?

- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) predict intermediates and transition states, reducing trial-and-error in synthesis. For example, ICReDD’s workflow combines computational screening with experimental validation to prioritize high-yield pathways .

- Docking Studies : Molecular dynamics simulations identify binding affinities for HDAC inhibition (a proposed mechanism in ), focusing on triazole interactions with zinc ions in enzyme active sites .

Q. How should researchers address contradictions in biological activity data across studies?

- Case Example : Discrepancies in antiproliferative IC₅₀ values may arise from assay conditions (e.g., cell line variability, serum concentration). A systematic approach includes:

- Dose-Response Repetition : Triplicate assays with controls (e.g., doxorubicin) to validate potency .

- Metabolic Stability Testing : Liver microsome assays to rule out false negatives due to rapid degradation .

- Structural Analog Comparison : Benchmark against 3-(1H-1,2,4-triazol-1-yl)propanamide derivatives to isolate substituent effects .

Q. What methodologies enable the study of tautomerism’s impact on pharmacological efficacy?

- Solid-State vs. Solution Studies : Compare X-ray structures (fixed tautomers) with solution NMR to correlate tautomeric prevalence with bioactivity .

- pH-Dependent Assays : Adjust buffer pH (5.0–7.4) to mimic physiological environments and monitor activity shifts linked to tautomer equilibria .

Experimental Design and Data Analysis

Q. What strategies improve reproducibility in scaled-up synthesis?

Q. How can AI-driven tools enhance reaction optimization?

- COMSOL Multiphysics Integration : Combines reaction kinetics simulations with machine learning to predict optimal parameters (e.g., solvent, catalyst) without exhaustive experimentation .

- Data Mining : Platforms like Reaxys or SciFinder extract prior art on triazole-propanamide analogs to inform DOE (Design of Experiments) frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.